![molecular formula C22H17NO4 B13126158 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 675817-96-6](/img/structure/B13126158.png)
1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is part of a broader class of anthraquinones, which are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres. Industrial production methods may include gas-phase oxidation or liquid-phase oxidation, where the compound is synthesized through controlled oxidation processes using specific catalysts and reaction conditions .
Analyse Des Réactions Chimiques
1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties. In medicine, anthraquinone derivatives, including this compound, are explored for their anticancer activities due to their ability to interact with DNA and inhibit topoisomerase enzymes .
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent the unwinding of DNA, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione include other anthraquinone derivatives such as 9,10-anthraquinone and 1,8-dihydroxyanthraquinone. These compounds share similar structural features but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. For example, 9,10-anthraquinone is widely used in the dye industry, while 1,8-dihydroxyanthraquinone has notable anticancer properties .
Propriétés
Numéro CAS |
675817-96-6 |
|---|---|
Formule moléculaire |
C22H17NO4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
1-hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-12(24)13-5-4-6-14(11-13)23-17-9-10-18(25)20-19(17)21(26)15-7-2-3-8-16(15)22(20)27/h2-12,23-25H,1H3 |
Clé InChI |
VNODEUPBKIOFLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



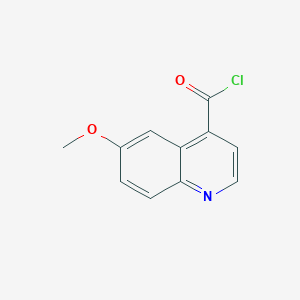


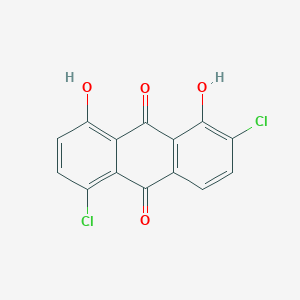
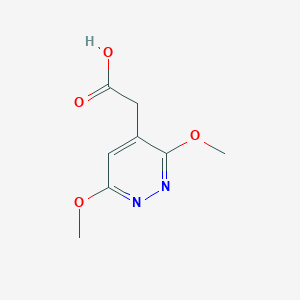
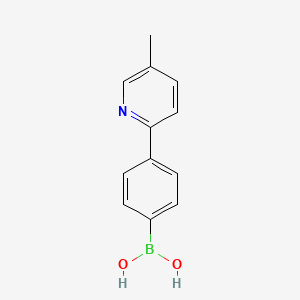


![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
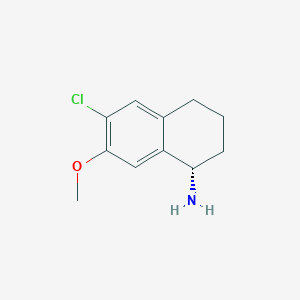

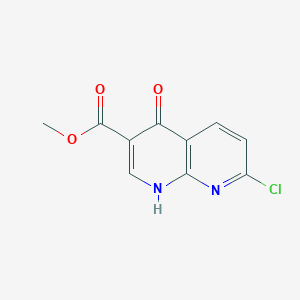
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
